2-Bromo-N-cyclobutyl-4-nitrobenzamide
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Overview
Description
2-Bromo-N-cyclobutyl-4-nitrobenzamide is an organic compound with the molecular formula C11H11BrN2O3 It is a derivative of benzamide, featuring a bromine atom at the second position, a cyclobutyl group attached to the nitrogen atom, and a nitro group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclobutyl-4-nitrobenzamide typically involves multiple steps. One common method starts with the bromination of 4-nitrobenzamide to introduce the bromine atom at the second position. This is followed by the reaction with cyclobutylamine to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclobutyl-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of N-cyclobutyl-4-nitrobenzamide derivatives.
Reduction: Formation of 2-amino-N-cyclobutyl-4-nitrobenzamide.
Oxidation: Formation of cyclobutyl ketones or carboxylic acids.
Scientific Research Applications
2-Bromo-N-cyclobutyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclobutyl-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom and cyclobutyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrobenzamide: Lacks the cyclobutyl group, which may affect its reactivity and biological activity.
N-cyclobutyl-4-nitrobenzamide:
2-Bromo-N-cyclobutylbenzamide: Lacks the nitro group, which may alter its reactivity and biological effects.
Uniqueness
2-Bromo-N-cyclobutyl-4-nitrobenzamide is unique due to the combination of the bromine atom, cyclobutyl group, and nitro group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-N-cyclobutyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-10-6-8(14(16)17)4-5-9(10)11(15)13-7-2-1-3-7/h4-7H,1-3H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUZLUVWCMZMTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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